Vepafestinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vepafestinib is a pharmacologically advanced selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. This compound is particularly notable for its high penetration into the central nervous system and its inhibitory activity against RET solvent front mutations. This compound has shown promise in treating various cancers, including lung, thyroid, colon, and pancreatic cancers, by targeting oncogenic fusions or gain-of-function single-nucleotide variants in the RET protein .
Preparation Methods
The synthesis of vepafestinib involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups that enhance the compound’s selectivity and potency.
Step 3: Final coupling reactions to form the active compound.
Industrial production methods focus on optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Vepafestinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Vepafestinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective inhibition of receptor tyrosine kinases.
Biology: Investigated for its effects on cellular signaling pathways and its potential to induce apoptosis in cancer cells.
Medicine: Explored as a therapeutic agent for treating RET-driven cancers, including non-small cell lung cancer and medullary thyroid cancer.
Industry: Utilized in the development of new cancer therapies and as a reference compound in pharmacokinetic studies.
Mechanism of Action
Vepafestinib exerts its effects by selectively binding to and inhibiting the activity of the RET receptor tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound is particularly effective against RET mutations commonly acquired after treatment with other RET inhibitors, such as those in the solvent-front, gatekeeper, and roof regions .
Comparison with Similar Compounds
Vepafestinib is compared with other RET-selective inhibitors, such as selpercatinib and pralsetinib. While all these compounds target the RET receptor, this compound stands out due to its superior brain penetration and retention kinetics. This makes it particularly effective in treating cancers with central nervous system involvement. Similar compounds include:
Selpercatinib: Another RET-selective inhibitor with good efficacy but lower brain penetration compared to this compound.
Pralsetinib: Similar to selpercatinib, it targets RET but has limitations in treating brain metastases.
Vandetanib: A multi-kinase inhibitor with activity against RET but less selective and with more side effects.
This compound’s unique binding mode and pharmacokinetic properties make it a promising candidate for treating RET-driven cancers, especially those with brain metastases.
Properties
CAS No. |
2129515-96-2 |
---|---|
Molecular Formula |
C26H30N6O3 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-amino-N-[4-(methoxymethyl)phenyl]-7-(1-methylcyclopropyl)-6-(3-morpholin-4-ylprop-1-ynyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H30N6O3/c1-26(9-10-26)32-20(4-3-11-31-12-14-35-15-13-31)21(22-23(27)28-17-29-24(22)32)25(33)30-19-7-5-18(6-8-19)16-34-2/h5-8,17H,9-16H2,1-2H3,(H,30,33)(H2,27,28,29) |
InChI Key |
SFXVRNLGOSAWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)N2C(=C(C3=C(N=CN=C32)N)C(=O)NC4=CC=C(C=C4)COC)C#CCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.